N-Carbethoxyazabiotin
Description
N-Carbethoxyazabiotin (systematic name: dl-4ξ-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo[3,4-d]imidazol-2-one) is a synthetic biotin analog first synthesized in 1975 via a 16-step reaction sequence starting from 2-bromo-6-methoxyhexanoic acid . Its structure features a hexahydropyrroloimidazolone core substituted with a carbethoxy group (COOEt) at position 5 and a 4-carboxybutyl side chain at position 4ξ (Figure 1). This compound belongs to a broader class of biotin derivatives, which are critical in enzymatic carboxylation reactions.
Properties
CAS No. |
57739-94-3 |
|---|---|
Molecular Formula |
C13H21N3O5 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(5-ethoxycarbonyl-2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C13H21N3O5/c1-2-21-13(20)16-7-8-11(15-12(19)14-8)9(16)5-3-4-6-10(17)18/h8-9,11H,2-7H2,1H3,(H,17,18)(H2,14,15,19) |
InChI Key |
SCFMJTIPFVZARY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC2C(C1CCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
CCOC(=O)N1CC2C(C1CCCCC(=O)O)NC(=O)N2 |
Synonyms |
4-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo(3,4-d)imidazol-2-one N-carbethoxyazabiotin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Biotin Derivatives
Key Observations :
- The carbethoxy group in this compound introduces steric hindrance and hydrophobicity compared to biotin’s valeric acid chain, likely reducing its affinity for biotin-binding proteins.
- Unlike neurobiotin, which retains biotin’s tracer functionality, this compound’s synthetic modifications may limit its use in cellular labeling but enhance stability in organic solvents .
Comparison with Heterocyclic Thioxothiazolidinones
describes structurally complex thioxothiazolidinone derivatives (e.g., compounds 6m, 6n, 6o) with antimicrobial and enzyme-inhibitory properties. While these compounds share a thioxothiazolidinone core with this compound’s imidazolone ring, their substituents differ significantly (Table 1) .
Table 1: Structural Comparison with Thioxothiazolidinone Derivatives
Key Observations :
- This compound lacks the thioxo group and quinazolinone moieties present in compounds 6m–6o, which are critical for their antimicrobial activity.
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